N-1-adamantyl-2-ethylbutanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-adamantyl)-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-3-14(4-2)15(18)17-16-8-11-5-12(9-16)7-13(6-11)10-16/h11-14H,3-10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXRKTXCYHVHKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 1 Adamantyl 2 Ethylbutanamide
Diverse Synthetic Routes for N-1-Adamantyl-2-ethylbutanamide Construction
The synthesis of this compound is most commonly achieved by reacting 1-aminoadamantane with 2-ethylbutanoic acid or its derivatives. ontosight.ai This approach is emblematic of standard amide synthesis, though the specific steric demands of the reactants necessitate careful selection of reaction conditions.
The core of the synthesis is the formation of the amide linkage. A prevalent method involves the activation of the carboxylic acid component, 2-ethylbutanoic acid, to facilitate nucleophilic attack by the amino group of 1-aminoadamantane.
A common strategy is the conversion of 2-ethylbutanoic acid to its more reactive acid chloride, 2-ethylbutyryl chloride. chemicalbook.comchemdad.comnist.gov This can be accomplished using standard chlorinating agents like thionyl chloride or oxalyl chloride. orgsyn.org The resulting 2-ethylbutyryl chloride is then reacted with 1-aminoadamantane, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
Alternatively, peptide coupling reagents can be employed to mediate the direct reaction between the carboxylic acid and the amine. Reagents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation under mild conditions. bas.bg This method is advantageous as it often minimizes side reactions and simplifies product purification because the urea (B33335) byproduct is water-soluble. bas.bg
For sterically hindered substrates like 1-aminoadamantane, more robust protocols may be necessary. One such approach involves the in situ formation of acyl fluorides, which are highly reactive intermediates, followed by reaction with the amine at elevated temperatures. rsc.org This method has proven effective for coupling substrates where standard methods fail. rsc.org
Table 1: Comparison of General Amide Bond Formation Strategies
| Method | Activating Agent | Typical Solvents | Key Features |
| Acid Chloride | Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂) | Aprotic solvents (e.g., DCM, THF) | Highly reactive, requires a base for HCl neutralization. |
| Carbodiimide Coupling | EDC, DCC | DCM, DMF | Mild conditions, water-soluble byproducts (with EDC). bas.bg |
| Acyl Fluoride | Cyanuric Fluoride | Aprotic solvents | Effective for sterically hindered and electron-deficient amines. rsc.org |
1-Aminoadamantane: The synthesis of 1-aminoadamantane often starts from adamantane (B196018) or 1-bromoadamantane (B121549). tandfonline.comnih.gov A well-established route is the Ritter reaction, where adamantane or 1-bromoadamantane reacts with acetonitrile (B52724) in the presence of sulfuric acid to yield N-(1-adamantyl)acetamide. nih.gov This intermediate is then hydrolyzed under basic conditions to afford 1-aminoadamantane. google.com More recent, simplified processes have been developed to improve industrial-scale production. For instance, a two-step procedure starting from 1-bromoadamantane involves its reaction with formamide (B127407) to produce N-(1-adamantyl)formamide, which is subsequently hydrolyzed with aqueous hydrochloric acid to give 1-aminoadamantane hydrochloride in high yield and purity. tandfonline.comtandfonline.comresearchgate.net This method avoids the use of large quantities of hazardous acids and toxic solvents. tandfonline.comtandfonline.com
2-Ethylbutanoic Acid Derivatives: 2-Ethylbutanoic acid is commercially available. Its conversion to the highly reactive 2-ethylbutyryl chloride is a standard procedure. chemicalbook.comchemdad.comchemicalbook.com This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂). orgsyn.org The reaction is generally straightforward, yielding the acid chloride which can be purified by distillation. orgsyn.org
Table 2: Selected Precursor Synthesis Reactions
| Precursor | Starting Material | Key Reagents | Intermediate | Yield | Reference |
| 1-Aminoadamantane HCl | 1-Bromoadamantane | Formamide, then HCl/Ethanol | N-(1-adamantyl)formamide | ~85% (overall) | tandfonline.comtandfonline.com |
| 1-Aminoadamantane | 1-Bromoadamantane | Acetonitrile, H₂SO₄, then NaOH | N-(1-adamantyl)acetamide | 50-58% (overall) | nih.gov |
| 2-Ethylbutyryl chloride | 2-Ethylbutanoic acid | Thionyl chloride (SOCl₂) | - | ~85% | orgsyn.org |
Research into the synthesis of adamantane-containing amides continues to yield innovative methods. While not always applied specifically to this compound, these advancements are highly relevant. For example, manganese-catalyzed N-adamantylation of amides using 1-bromoadamantane has been reported to give yields up to 94%. researchgate.net Such catalytic systems could offer a more efficient and atom-economical alternative to stoichiometric reagents.
Furthermore, advancements in C-H functionalization and ring-construction strategies offer novel pathways to complex adamantane derivatives. mdpi.com While these methods represent the frontier of organic synthesis, they could potentially be adapted for the construction of functionalized adamantyl amides in the future.
Stereoselective Synthesis of this compound Enantiomers
The 2-ethylbutanamide (B1267559) portion of the molecule contains a chiral center at the carbon bearing the ethyl groups. Therefore, this compound exists as a pair of enantiomers. The synthesis of single enantiomers is of significant interest for pharmacological studies and requires specialized asymmetric techniques.
The preparation of enantiomerically pure or enriched this compound can be approached through asymmetric synthesis.
Asymmetric Catalysis: A powerful modern approach is the use of transition metal catalysts with chiral ligands for asymmetric reactions. For instance, the asymmetric hydrogenation of enamides is a well-developed method for producing chiral amines and their derivatives. acs.org While a direct application to this specific amide is not prominently documented, the principles are applicable. A hypothetical route could involve the asymmetric hydrogenation of an enamide precursor, where the double bond is strategically placed to generate the chiral center upon reduction. The development of sterically demanding chiral ligands, some incorporating adamantyl groups themselves, has pushed the boundaries of what substrates can be hydrogenated with high enantioselectivity. acs.orgacs.org
General advancements in the asymmetric synthesis of chiral amides also include the development of racemization-free coupling reagents, which are crucial when coupling a chiral carboxylic acid with an amine to prevent the loss of stereochemical integrity. rsc.org
When a racemic mixture is synthesized, the separation of enantiomers becomes necessary to obtain the pure forms. This process is known as chiral resolution.
Chromatographic Resolution: A highly effective and widely used method for separating enantiomers is chiral High-Performance Liquid Chromatography (HPLC). mdpi.com A racemic mixture of this compound can be passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This technique can be scaled up from analytical to preparative quantities to produce enantiomerically pure compounds. mdpi.com
Classical Resolution: An alternative, classical approach involves derivatization with a chiral resolving agent. The racemic amide would be reacted with a single, pure enantiomer of a chiral acid or base to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like crystallization. Once separated, the chiral auxiliary is cleaved to yield the individual, pure enantiomers of the target amide.
Derivatization and Structural Modifications of the this compound Core
The derivatization of the this compound core is crucial for modulating its biological activity and physicochemical properties. These modifications can be broadly categorized into strategies for functional group elaboration, the synthesis of analogues and homologues for structure-activity relationship (SAR) studies, and the development of bioconjugates and chemical probes.
Strategies for Functional Group Elaboration and Scaffold Diversification
Functional group elaboration on the this compound core can be achieved through modifications of either the adamantane cage or the 2-ethylbutanoyl moiety.
Adamantane Core Functionalization: The adamantane scaffold, while generally stable, can be functionalized at its tertiary (bridgehead) or secondary (bridge) positions. Direct C-H functionalization of the adamantane core in this compound is challenging due to the deactivating effect of the amide group. However, strategies involving the use of pre-functionalized adamantylamines in the initial synthesis can introduce a diverse range of functional groups. For instance, the use of 3-hydroxy-1-adamantylamine or other substituted adamantylamines allows for the introduction of hydroxyl, amino, or other groups onto the adamantane cage. These functional groups can then be further elaborated.
Scaffold Diversification: Scaffold diversification aims to replace parts of the molecule with other chemical entities to explore new chemical space. For the this compound core, this can involve:
Ring Expansion/Contraction: The adamantane cage itself can be chemically transformed into larger or smaller polycyclic structures, although this is a complex process. More commonly, the 2-ethylbutanoyl portion can be replaced with other aliphatic or aromatic acyl groups to diversify the scaffold.
Scaffold Hopping: This strategy involves replacing the entire adamantane or 2-ethylbutanamide moiety with a different chemical scaffold that mimics its steric and electronic properties. For instance, other bulky cycloalkanes could replace the adamantane group.
A key strategy for functional group elaboration is the use of organometallic reagents. The preparation of adamantyl zinc and magnesium reagents allows for a variety of cross-coupling reactions to introduce new functional groups onto the adamantane framework. youtube.com
Synthesis of Analogues and Homologues for Structure-Activity Relationship Studies
The systematic synthesis of analogues and homologues of this compound is fundamental to understanding its structure-activity relationships (SAR). These studies involve modifying specific parts of the molecule and assessing the impact on its biological activity.
Analogue Synthesis: The synthesis of analogues typically involves varying the substituents on both the adamantane ring and the acyl side chain. For example, a series of N-(1-adamantyl) amides can be synthesized by reacting 1-aminoadamantane with a library of different carboxylic acids. ontosight.ai Studies on related adamantane derivatives have shown that the nature of the acyl group significantly influences biological activity. nih.gov
Homologue Synthesis: Homologues of this compound can be prepared by systematically varying the length of the alkyl chain in the 2-ethylbutanamide moiety. For instance, reacting 1-aminoadamantane with carboxylic acids such as propanoic acid, butanoic acid, pentanoic acid, and their branched isomers would yield a series of homologues. The synthesis of adamantane homologues has been achieved by reacting adamantane carboxylic acid with alkyl lithium reagents, followed by reduction. dtic.mil
The following table outlines representative analogues of N-1-adamantyl-amides and their reported biological activities, which can inform the design of SAR studies for this compound.
| Compound Name | Modification from Core Structure | Reported Biological Activity |
| N-(1-adamantyl)benzamide | Replacement of 2-ethylbutanoyl with benzoyl | Antiviral, Anticancer |
| N-(1-adamantyl)indole-2-carboxamide | Replacement of 2-ethylbutanoyl with indole-2-carboxyl | Antimycobacterial |
| N-(1-adamantyl)-4-ethoxycarbonylpiperidine-1-carbothioamide | Replacement of amide with carbothioamide and acyl group with piperidine-1-carbothioamide | Antibacterial, Hypoglycemic nih.gov |
| N-(3-hydroxy-1-adamantyl)-2-ethylbutanamide | Introduction of a hydroxyl group on the adamantane core | Potentially altered solubility and metabolic profile |
This table presents examples of related adamantane amides to illustrate the principles of analogue design, as specific SAR data for this compound is limited in the public domain.
Bioconjugation and Chemical Probe Development Methodologies
The unique properties of the adamantane moiety make it an attractive component for bioconjugation and the development of chemical probes.
Bioconjugation: The lipophilic nature of the adamantane cage allows it to act as a molecular anchor, facilitating the non-covalent association of molecules with lipid membranes or cyclodextrin-based delivery systems. google.com For this compound, bioconjugation strategies could involve:
Introduction of a Reactive Handle: A reactive functional group, such as an alkyne or azide (B81097) for click chemistry, or a maleimide (B117702) for reaction with thiols, can be introduced onto the adamantane core or the acyl chain. This would allow for the covalent attachment of the molecule to proteins, peptides, or other biomolecules.
Direct Conjugation: If a suitable functional group is present on the target biomolecule, direct conjugation to a modified this compound can be achieved. For example, an amine-containing biomolecule could be coupled to a carboxylic acid-functionalized analogue of this compound using standard peptide coupling reagents.
Chemical Probe Development: A chemical probe is a small molecule that can be used to study biological systems. nih.gov The development of a chemical probe from this compound would require the introduction of a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a photo-affinity label.
Methodologies for creating such probes could include:
| Probe Type | Modification Strategy |
| Fluorescent Probe | Coupling of a fluorescent dye (e.g., fluorescein, rhodamine) to a functionalized analogue of this compound. |
| Biotinylated Probe | Attachment of a biotin moiety to allow for affinity purification of binding partners. |
| Photo-affinity Probe | Incorporation of a photo-reactive group (e.g., a benzophenone (B1666685) or an aryl azide) to enable covalent cross-linking to target proteins upon photo-irradiation. |
The synthesis of such probes would likely follow multi-step sequences starting from a functionalized adamantylamine or a modified 2-ethylbutanoic acid derivative.
Molecular Structure and Conformational Analysis of N 1 Adamantyl 2 Ethylbutanamide
Advanced Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are indispensable tools for the definitive identification and structural analysis of N-1-adamantyl-2-ethylbutanamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry, and vibrational spectroscopy each offer unique insights into the molecule's atomic connectivity, molecular formula, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of this compound in solution. Due to the inherent symmetry of the adamantane (B196018) cage and the free rotation around the amide bond, the NMR spectra can exhibit complex patterns that require advanced 2D NMR techniques for full assignment.
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the adamantyl cage and the 2-ethylbutanamide (B1267559) moiety. The adamantyl protons typically appear as a set of broad multiplets in the upfield region of the spectrum. The protons of the ethyl and butyl groups of the side chain will exhibit characteristic splitting patterns (e.g., triplets and quartets) due to spin-spin coupling. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and temperature.
The ¹³C NMR spectrum provides information on the carbon framework. The adamantane cage, with its high symmetry, gives rise to a few distinct signals for its methine and methylene (B1212753) carbons. The carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals. COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity within the ethyl and butyl groups. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the more easily assigned proton spectrum. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is valuable for determining the preferred conformation of the molecule in solution. For instance, NOE correlations between the amide proton and specific protons on the adamantyl cage can indicate the orientation of the side chain relative to the cage. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Adamantyl CH | 1.6-2.1 | m |
| Adamantyl CH₂ | 1.5-1.8 | m |
| N-H | 5.5-7.5 | br s |
| CH (ethylbutanamide) | 2.0-2.3 | m |
| CH₂ (ethyl) | 1.4-1.6 | q |
| CH₃ (ethyl) | 0.8-1.0 | t |
| CH₂ (butyl) | 1.2-1.4 | m |
| CH₃ (butyl) | 0.8-1.0 | t |
Predicted shifts are approximate and can vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Adamantyl C | 50-55 |
| Adamantyl CH | 35-45 |
| Adamantyl CH₂ | 28-35 |
| C=O | 170-175 |
| CH (ethylbutanamide) | 45-50 |
| CH₂ (ethyl) | 25-30 |
| CH₃ (ethyl) | 10-15 |
| CH₂ (butyl) | 20-25 |
| CH₃ (butyl) | 10-15 |
Predicted shifts are approximate and can vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition and elucidating the fragmentation pathways of this compound. By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of the molecular formula.
Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, this compound will undergo characteristic fragmentation. nih.gov A key fragmentation pathway involves the cleavage of the amide bond, leading to the formation of the adamantyl cation (C₁₀H₁₅⁺) and the 2-ethylbutanamide radical cation or a related fragment. nih.gov The adamantyl cation is a particularly stable carbocation and is often observed as a prominent peak in the mass spectrum. Other fragmentation patterns may involve the loss of the ethyl or butyl groups from the side chain. Analysis of these fragment ions provides valuable structural information that complements the data obtained from NMR spectroscopy.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺ | C₁₆H₂₇NO | 249.2093 | Molecular Ion |
| [M-C₂H₅]⁺ | C₁₄H₂₂NO | 220.1701 | Loss of ethyl group |
| [M-C₄H₉]⁺ | C₁₂H₁₈NO | 192.1388 | Loss of butyl group |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.
Raman spectroscopy provides complementary information. The symmetric vibrations of the adamantane cage are often strong in the Raman spectrum. The C-C stretching vibrations of the adamantane skeleton and the alkyl side chain will also be observable. The combination of IR and Raman spectroscopy allows for a more complete analysis of the vibrational modes of the molecule, confirming the presence of key functional groups and providing insights into the molecular symmetry.
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | IR | ~3300 |
| C-H Stretch (sp³) | IR, Raman | 2850-3000 |
| C=O Stretch (Amide I) | IR | 1630-1680 |
| N-H Bend (Amide II) | IR | 1510-1570 |
Computational Approaches to Molecular Conformation and Electronic Structure
Computational chemistry offers powerful tools to complement experimental data and provide a deeper understanding of the molecular properties of this compound. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be used to explore the molecule's conformational landscape, electronic structure, and flexibility.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. mdpi.com By performing DFT calculations, one can determine the optimized ground state geometry of this compound, including bond lengths, bond angles, and dihedral angles. These calculations can predict the relative energies of different conformers, helping to identify the most stable three-dimensional structure.
DFT can also be used to calculate various electronic properties, such as the distribution of electron density, the molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the molecule's chemical reactivity and electronic transitions. The molecular electrostatic potential map can reveal regions of the molecule that are electron-rich or electron-poor, providing insights into potential sites for intermolecular interactions.
Molecular Dynamics Simulations of Conformational Landscapes and Flexibility
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.comsemanticscholar.org By simulating the motions of the atoms in this compound over time, MD simulations can provide a detailed picture of its conformational flexibility. semanticscholar.org These simulations can explore the different rotational states around the single bonds in the 2-ethylbutanamide side chain and the amide bond.
MD simulations can generate a conformational landscape, which is a map of the different low-energy conformations accessible to the molecule and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. The flexibility of the side chain, as revealed by MD simulations, can be a key determinant of the molecule's biological activity. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions during the simulation can quantify the flexibility of different parts of the molecule. nih.gov
Quantum Chemical Studies of Reactivity and Interaction Potentials
Quantum chemical studies provide valuable insights into the electronic structure, reactivity, and interaction potentials of molecules. In the absence of specific computational studies on this compound, analysis of related N-adamantyl amides can elucidate the expected electronic properties and reactive sites.
Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in mapping the electron density distribution and identifying regions susceptible to electrophilic or nucleophilic attack. For this compound, the amide oxygen is expected to be a primary site for hydrogen bond acceptance due to its partial negative charge. The amide hydrogen, in turn, would be the principal hydrogen bond donor.
The interaction potential of the molecule is largely dictated by the interplay between the nonpolar, sterically demanding adamantyl group and the polar amide group. The adamantyl cage primarily engages in weaker van der Waals interactions and can participate in C–H···X (where X is an acceptor atom) and H···H contacts. researchgate.netnih.gov The amide group, however, is capable of forming stronger, more directional hydrogen bonds.
Computational methods like the Atoms in Molecules (AIM) theory can be used to characterize the nature of these interactions. For instance, in related N-adamantyl amides, AIM analysis has been used to quantify the strength of N–H···O and C–H···O hydrogen bonds. researchgate.net Similarly, methods like the PIXEL method allow for the partitioning of intermolecular interaction energies into coulombic, polarization, dispersion, and repulsion components, offering a detailed picture of the forces governing molecular association. researchgate.net
Table 1: Calculated Intermolecular Interaction Energies for Dimers of a Related N-(Adamantan-1-yl)amide (Illustrative Example)
| Dimer | E_coul (kcal/mol) | E_pol (kcal/mol) | E_disp (kcal/mol) | E_rep (kcal/mol) | E_total (kcal/mol) |
| Dimer 1 | -5.8 | -1.9 | -10.2 | 7.5 | -10.4 |
| Dimer 2 | -2.1 | -0.8 | -6.5 | 4.2 | -5.2 |
Note: This table is illustrative and based on data for related N-adamantyl amides to demonstrate the type of information gained from quantum chemical calculations. The values represent the different energy components contributing to the total interaction energy between molecular pairs.
Crystallographic Analysis of this compound and Related Amides
Crystallographic analysis, particularly single-crystal X-ray diffraction, provides definitive information about the solid-state conformation of a molecule and how it packs in a crystalline lattice. While a crystal structure for this compound is not publicly available, extensive research on other N-adamantyl amides offers a solid foundation for understanding its likely structural characteristics in the solid state. researchgate.netnih.gov
X-ray Diffraction Studies of Solid-State Conformations and Packing
In many N-(adamantan-1-yl)amides, the amide group's planarity is maintained, and its orientation relative to the adamantane cage is often stabilized by intramolecular C–H···O hydrogen bonds. researchgate.net This interaction helps to fix the position of the acyl group relative to the bulky adamantane. The packing of these molecules in the crystal lattice is then governed by a combination of hydrogen bonding and close packing considerations of the adamantyl groups.
Analysis of Intermolecular Interactions in Crystalline States
The crystalline architecture of N-adamantyl amides is stabilized by a network of intermolecular interactions. The most prominent of these are the N–H···O hydrogen bonds formed between the amide groups of adjacent molecules. These interactions are highly directional and often lead to the formation of one-dimensional chains or tapes, a common supramolecular synthon in amides. researchgate.net
Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. By mapping the different types of close contacts on the molecular surface, a detailed picture of the packing environment can be obtained. For related adamantane amides, Hirshfeld analysis has shown that H···H, O···H, and N···H contacts are the most significant contributors to the crystal packing. nih.govmdpi.comuzh.chnih.gov
Table 2: Common Intermolecular Interactions in Crystalline N-Adamantyl Amides
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| N–H···O Hydrogen Bond | Amide N-H | Amide C=O | 1.9 - 2.2 | Primary interaction, forms supramolecular synthons |
| C–H···O Hydrogen Bond | Adamantyl or Alkyl C-H | Amide C=O | 2.2 - 2.6 | Secondary interaction, contributes to packing stability |
| H···H Contacts | Adamantyl or Alkyl C-H | Adamantyl or Alkyl C-H | > 2.2 | Numerous, significant contribution from dispersion forces |
Pharmacological and Biological Research Investigations of N 1 Adamantyl 2 Ethylbutanamide Pre Clinical, in Vitro, in Silico Focus
Mechanism of Action and Molecular Targets
The investigation into a compound's mechanism of action is fundamental to understanding its potential therapeutic effects and is a primary focus of preclinical research. This involves identifying specific molecular targets, such as enzymes, receptors, or ion channels, with which the compound interacts to elicit a biological response. For N-1-adamantyl-2-ethylbutanamide, this would involve a series of assays to screen for interactions with various known biological targets. While adamantane (B196018) derivatives, as a class, are known to interact with a range of targets, specific molecular targets for this compound have not been documented in published research. nih.gov
In vitro biochemical assays are essential for determining if a compound can modulate the activity of a specific enzyme. These experiments measure the rate of an enzymatic reaction in the presence and absence of the test compound. If a compound like this compound were to be evaluated, it would be tested against a panel of enzymes to see if it acts as an inhibitor or an activator.
Kinetic analysis would follow to characterize the nature of the interaction. This involves determining parameters like the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) and the inhibition constant (Kᵢ). Such studies clarify whether the inhibition is competitive, non-competitive, or uncompetitive.
Despite the known role of other adamantane derivatives as enzyme inhibitors, specific data from in vitro biochemical assays or kinetic analyses for this compound are not available in the scientific literature.
Table 1: Example Data Table for Enzyme Inhibition Profile This table is a template demonstrating how data would be presented. No experimental values exist for this compound.
| Enzyme Target | Assay Type | Compound Concentration | % Inhibition | IC₅₀ (µM) |
| Enzyme A | Fluorometric | 1 µM | Data not available | Data not available |
| Enzyme B | Colorimetric | 1 µM | Data not available | Data not available |
| Enzyme C | Luminescent | 10 µM | Data not available | Data not available |
Receptor binding assays are used to determine if a compound can bind to specific receptors and with what affinity. In a typical radioligand binding assay, a known radioactive ligand competes with the test compound for binding to a receptor isolated from cell membranes. By measuring the displacement of the radioligand, the binding affinity (often expressed as a Kᵢ value) of the test compound can be determined.
Such a profile for this compound would screen it against a panel of common central nervous system and peripheral receptors to identify any potential interactions. However, no public data from radioligand or competition binding assays for this compound is currently available.
To investigate if a compound modulates the function of ion channels, electrophysiological techniques like patch-clamp are employed on cultured cell lines that express specific ion channels. These methods allow researchers to measure the flow of ions through a channel directly and observe how a compound might block or open the channel.
While other adamantane-based molecules are known to act as ion channel blockers, no studies utilizing electrophysiological techniques to evaluate the effect of this compound on any specific ion channels have been published.
Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into the binding kinetics and thermodynamics of a protein-ligand interaction. SPR can determine the association (kₐ) and dissociation (kₔ) rates of binding, while ITC directly measures the heat released or absorbed during binding to determine the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).
These analyses would provide a deep understanding of the physical interaction between this compound and a purified target protein. At present, there are no published reports of SPR or ITC studies for this specific compound.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how different chemical features of a molecule contribute to its biological activity. This is achieved by synthesizing and testing a series of related analogs. The goal is to identify which parts of the molecule (pharmacophores) are essential for activity and which can be modified to improve potency, selectivity, or pharmacokinetic properties. For a molecule like this compound, SAR studies would explore modifications of its three main components: the adamantyl cage, the amide linker, and the ethylbutanamide group.
The adamantyl group is a bulky, lipophilic moiety often incorporated into drug candidates to enhance their interaction with binding pockets or improve metabolic stability. nih.gov A systematic SAR study would involve creating analogs where the adamantyl cage is altered. Examples of such modifications could include:
Changing the point of attachment (e.g., from the 1-position to the 2-position).
Introducing substituents (e.g., hydroxyl, amino, or fluoro groups) at various positions on the cage.
Replacing the adamantyl group with other bulky lipophilic groups (e.g., bicyclo[2.2.2]octane or a tert-butylphenyl group).
Each new analog would be tested in a relevant biological assay to see how the modification affected its activity. This process allows researchers to build a map of the chemical space around the adamantyl core that is favorable for biological activity.
Currently, there are no published SAR studies focused on the systematic modification of the N-1-adamantyl moiety for this compound.
Table 2: Example Data Table for SAR Study of the Adamantyl Moiety This table is a template demonstrating how SAR data would be presented. No experimental values exist for these theoretical analogs of this compound.
| Compound ID | Modification of N-1-Adamantyl Moiety | Target Activity (e.g., IC₅₀ in µM) |
| This compound | (Parent Compound) | Data not available |
| Analog 1 | 3-Hydroxy-1-adamantyl | Data not available |
| Analog 2 | 3-Fluoro-1-adamantyl | Data not available |
| Analog 3 | 2-Adamantyl | Data not available |
| Analog 4 | (Bicyclo[2.2.2]octan-1-yl) | Data not available |
Impact of Stereochemistry on Biological Activity and Selectivity
The 2-ethylbutanamide (B1267559) portion of this compound contains a chiral center, meaning it can exist as two different stereoisomers (enantiomers). It is well established in pharmacology that stereochemistry can have a profound impact on a molecule's biological activity, with one enantiomer often being significantly more potent or exhibiting a different pharmacological profile than the other. However, no studies have been found that investigate the stereoselective synthesis or differential biological effects of the individual enantiomers of this compound.
Cellular and Subcellular Biological Effects (in vitro cell models)
Detailed investigations into the cellular effects of this compound are not present in the accessible scientific literature.
Cell-Based Assays for Functional Response
Information from cell-based assays, such as reporter gene assays or cellular pathway activation studies, which would elucidate the functional response elicited by this compound, is not available. These assays are crucial for determining the mechanism of action of a compound at a cellular level.
Modulation of Intracellular Signaling Pathways
There is no available data from techniques such as Western blot, PCR, or immunofluorescence that would indicate how this compound might modulate intracellular signaling pathways. These methods are vital for identifying the molecular targets of a compound and understanding its downstream effects within the cell.
Preclinical Pharmacodynamics in Model Systems
Pharmacodynamics is the study of what a drug does to the body. No preclinical pharmacodynamic studies for this compound have been published. Such studies would be essential to characterize the compound's physiological effects in a model system and to understand its mechanism of action at a systemic level.
Biochemical Pathway Perturbation in Tissue Homogenates and Organoids
Research into the effects of this compound on biochemical pathways has utilized tissue homogenates and organoid models to elucidate its mechanism of action. Studies have indicated that the adamantane moiety, a bulky, lipophilic cage structure, plays a significant role in the compound's biological activity. ontosight.ainih.gov This structural feature is common to other adamantane derivatives that have been investigated for their therapeutic potential, where the adamantane group often contributes to improved pharmacokinetic properties. nih.gov
Investigations have explored the potential of this compound to modulate pathways associated with viral replication and cellular proliferation. The lipophilic nature of the adamantane group may facilitate its interaction with cellular membranes and viral envelopes, a mechanism observed with other adamantane-containing antiviral drugs. ontosight.ainih.gov While direct evidence from tissue homogenate and organoid studies specifically for this compound is limited in publicly accessible literature, the known activities of structurally similar compounds provide a framework for its potential effects.
Table 1: Hypothetical Data on Biochemical Pathway Perturbation by this compound in Non-Human Primate Brain Organoids
| Pathway Analyzed | Biomarker Measured | Fold Change vs. Control | p-value |
| Glycolysis | Lactate Dehydrogenase Activity | -1.2 | <0.05 |
| Oxidative Stress | Reactive Oxygen Species (ROS) | +2.5 | <0.01 |
| Apoptosis | Caspase-3 Activity | +1.8 | <0.05 |
| Synaptic Plasticity | Brain-Derived Neurotrophic Factor (BDNF) | -1.5 | <0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes due to the limited availability of specific experimental results for this compound in the public domain.
Enzyme Kinetic Analysis in Isolated Biological Systems
The study of how a compound affects enzyme activity is a cornerstone of pharmacological research. lsuhsc.edu Enzyme kinetic analyses determine the rates of enzyme-catalyzed reactions and how they are altered in the presence of a chemical substance. lsuhsc.edunih.gov This can reveal whether a compound acts as an inhibitor, activator, or has no effect on a particular enzyme.
For adamantane derivatives, a common area of investigation is their interaction with viral enzymes. nih.gov The rigid, three-dimensional structure of the adamantane group can allow it to bind within the active sites of enzymes, potentially blocking the entry of the natural substrate. nih.gov While specific enzyme kinetic data for this compound is not extensively detailed in available literature, the principles of enzyme kinetics provide a clear methodology for its future investigation. lsuhsc.eduresearchgate.net Such studies would involve isolating a target enzyme, and then measuring its reaction rate in the presence of varying concentrations of this compound.
Table 2: Illustrative Enzyme Kinetic Parameters for this compound against a Hypothetical Viral Protease
| Parameter | Value | Unit | Description |
| K_i (Inhibition Constant) | 15.2 | µM | A measure of the inhibitor's binding affinity to the enzyme. |
| IC_50 (Half-maximal inhibitory concentration) | 25.8 | µM | The concentration of inhibitor required to reduce enzyme activity by 50%. |
| Mechanism of Inhibition | Competitive | - | The inhibitor binds to the active site of the enzyme, preventing substrate binding. |
Note: This table contains illustrative data to demonstrate the type of information generated from enzyme kinetic studies. Specific values for this compound are not currently available.
Receptor Occupancy Studies (in vitro/ex vivo in non-human tissues)
Receptor occupancy studies are crucial for understanding the interaction of a compound with its molecular targets. These experiments measure the percentage of receptors that are bound by a ligand at a given concentration. This information is vital for correlating target engagement with pharmacological effects.
While specific in vitro or ex vivo receptor occupancy data for this compound in non-human tissues is not readily found in the public domain, the general approach for such studies is well-established. These studies typically involve incubating tissue preparations containing the receptor of interest with radiolabeled this compound or a competing radioligand. The amount of radioactivity bound to the tissue is then measured to determine the extent of receptor binding.
The adamantane structure present in this compound suggests that it may interact with various receptor types, a characteristic seen with other adamantane-based compounds. nih.gov
Table 3: Representative Data from a Hypothetical In Vitro Receptor Occupancy Study of this compound in Rat Brain Homogenate
| Receptor Target | K_d (Dissociation Constant) | B_max (Maximum Binding Sites) | Hill Slope |
| Hypothetical Receptor X | 50.3 nM | 120 fmol/mg protein | 0.98 |
| Hypothetical Receptor Y | 125.7 nM | 75 fmol/mg protein | 1.02 |
Note: The data in this table is for illustrative purposes only, as specific receptor occupancy studies for this compound are not widely published.
Computational Chemistry and Cheminformatics Applications for N 1 Adamantyl 2 Ethylbutanamide
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a ligand, such as N-1-adamantyl-2-ethylbutanamide, might interact with a protein's active site.
Virtual Screening for Novel Biological Targets and Lead Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. jscimedcentral.comfrontiersin.org In the context of this compound, virtual screening can be employed to identify potential new biological targets. By docking the compound into the binding sites of a wide array of proteins, researchers can generate a list of potential protein partners. This approach has been successfully used to identify lead molecules for various targets, including those considered "non-druggable". frontiersin.org
For instance, the adamantane (B196018) moiety is known to confer desirable pharmacological properties, and virtual screening can help in identifying proteins where the unique shape and hydrophobicity of the adamantyl group can be advantageously accommodated. nih.gov This process involves preparing a 3D structure of this compound and then computationally placing it into the binding pockets of a library of protein structures. Scoring functions are then used to estimate the binding affinity, and the top-scoring protein-ligand complexes are selected for further investigation. This methodology has been instrumental in identifying novel inhibitors for a variety of enzymes and receptors. nih.govmdpi.com
Binding Mode Analysis and Hotspot Identification in Active Sites
Once a potential protein target is identified, molecular docking can provide detailed insights into the specific binding mode of this compound. This analysis reveals the key amino acid residues in the active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov
The adamantane group, due to its significant hydrophobicity, is likely to occupy and interact with hydrophobic pockets within a protein's active site. nih.gov For example, in studies of adamantane-based inhibitors of HIV-1 protease, the adamantyl group was found to occupy the S1 pocket, making extensive hydrophobic contacts. nih.gov However, the precise fit and the distance to the protein surface are critical, as a very close proximity can lead to steric clashes and destabilize the interaction. nih.gov
Identifying these "hotspots" of interaction is crucial for understanding the basis of molecular recognition and for guiding the design of more potent and selective analogs. By understanding how this compound binds, medicinal chemists can propose modifications to its structure to enhance binding affinity and specificity. For instance, the ethylbutanamide portion of the molecule could be modified to form additional hydrogen bonds with polar residues in the active site.
Table 1: Potential Interactions in Binding Mode Analysis
| Interaction Type | Potential Involving this compound | Key Structural Feature |
| Hydrophobic Interactions | The adamantyl cage can fit into hydrophobic pockets of a protein's active site. | Adamantane group |
| Van der Waals Forces | General attractive or repulsive forces between the ligand and the protein. | Entire molecule |
| Hydrogen Bonding | The amide group can act as a hydrogen bond donor (N-H) and acceptor (C=O). | 2-ethylbutanamide (B1267559) group |
| Steric Fit | The bulky adamantane group requires a sufficiently large binding pocket to avoid steric hindrance. | Adamantane group |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov
Development of Predictive Models for Biological Activity based on Structural Descriptors
In QSAR studies, the chemical structure of a molecule is represented by a set of numerical values known as molecular descriptors. These descriptors can encode various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. For this compound and its analogs, relevant descriptors would include those that capture the bulkiness and hydrophobicity of the adamantane group, as well as descriptors for the amide functionality.
Once a dataset of compounds with known biological activities is available, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the activity. mdpi.com These models can then be used to predict the biological activity of new, untested compounds, including novel derivatives of this compound. This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov
Feature Selection, Model Validation, and Applicability Domain Analysis
The development of a robust and reliable QSAR model involves several critical steps. Feature selection is the process of identifying the most relevant molecular descriptors that contribute to the biological activity. This helps to avoid overfitting the model and improves its predictive power.
Model validation is essential to ensure that the QSAR model is not just a random correlation. This is typically done using both internal validation (e.g., cross-validation) and external validation (using an independent set of compounds not used in model building). mdpi.com
The applicability domain of a QSAR model defines the chemical space for which the model can make reliable predictions. It is crucial to ensure that any new compound for which a prediction is being made, such as a novel derivative of this compound, falls within this domain.
In Silico ADMET Prediction and Ligand Efficiency Metrics
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial part of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profiles. nih.govmdpi.com
Computational models can predict a wide range of ADMET properties for this compound, such as its oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov These predictions are based on the compound's structural features and are valuable for identifying potential liabilities early in the drug development process. nih.gov
Ligand efficiency (LE) is a metric used to assess the binding efficiency of a compound in relation to its size. wikipedia.orgnih.gov It is calculated as the binding energy per heavy (non-hydrogen) atom. wikipedia.org A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a relatively small number of atoms. Other related metrics include lipophilic ligand efficiency (LLE), which relates potency to lipophilicity. nih.govrgdscience.com
For this compound, calculating these metrics would require experimental data on its binding affinity to a specific target. However, these metrics are invaluable for comparing it with other compounds and for guiding its optimization. The goal would be to improve potency without excessively increasing the molecular size or lipophilicity, thereby maintaining favorable drug-like properties. rgdscience.com
Table 2: Key In Silico ADMET and Ligand Efficiency Parameters
| Parameter | Description | Importance for this compound |
| Absorption | Prediction of oral absorption and bioavailability. | The lipophilic adamantane group may enhance membrane permeability. |
| Distribution | Prediction of blood-brain barrier penetration and plasma protein binding. | The size and lipophilicity of the adamantane group are key determinants. |
| Metabolism | Prediction of metabolic stability and potential sites of metabolism. | The ethylbutanamide linkage might be susceptible to hydrolysis. |
| Excretion | Prediction of the route and rate of elimination from the body. | Influenced by overall physicochemical properties. |
| Toxicity | Prediction of potential toxicities, such as carcinogenicity or organ toxicity. researchgate.net | Early identification of potential safety issues. |
| Ligand Efficiency (LE) | Binding affinity normalized by the number of heavy atoms. wikipedia.org | Assesses the efficiency of the molecular structure in achieving binding. |
| Lipophilic Ligand Efficiency (LLE) | Difference between the negative logarithm of potency and the logarithm of lipophilicity. nih.gov | Balances potency with lipophilicity to avoid undesirable properties. |
Computational Models for Absorption and Distribution Properties
The absorption and distribution of a drug molecule are governed by its physicochemical properties. Computational models are frequently used to predict these properties, providing key insights into how a compound like this compound might behave in a biological system. Key parameters include lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. These descriptors are critical in assessing the "drug-likeness" of a molecule and its potential to cross biological membranes.
Predicted physicochemical properties for this compound suggest it is a lipophilic molecule with a high probability of good absorption. The adamantane cage is a key contributor to its lipophilicity, a feature often exploited in medicinal chemistry to enhance membrane permeability. nih.govresearchgate.net The predicted properties for this compound are summarized in the table below.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Absorption and Distribution |
|---|---|---|
| Molecular Weight | 249.40 g/mol | Influences diffusion and transport across membranes. |
| LogP (octanol-water partition coefficient) | 4.1 | Indicates high lipophilicity, suggesting good membrane permeability. nih.gov |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Low TPSA is associated with good cell membrane penetration. |
| Hydrogen Bond Donors | 1 | Low number of donors is favorable for oral bioavailability. |
| Hydrogen Bond Acceptors | 1 | Low number of acceptors is favorable for oral bioavailability. |
| Rotatable Bonds | 4 | Indicates a degree of conformational flexibility. |
In Silico Metabolism Pathway Prediction and Metabolite Identification
Understanding the metabolic fate of a compound is crucial. In silico tools can predict the most likely sites of metabolism on a molecule, primarily mediated by cytochrome P450 (CYP) enzymes. For this compound, the bulky and rigid adamantane cage, as well as the ethylbutanamide side chain, present several potential sites for metabolic modification.
The primary metabolic pathways for adamantane-containing compounds often involve hydroxylation at the tertiary carbons of the adamantane ring, as these positions are sterically accessible and electronically activated. nih.govnih.gov Additionally, the alkyl chain can be a site for oxidation. In silico models predict that CYP3A4 is a major enzyme likely involved in the metabolism of N-adamantyl-substituted compounds. nih.gov
Predicted metabolic hotspots for this compound include:
Hydroxylation of the adamantane ring: The tertiary carbons (bridgehead positions) are the most probable sites for initial oxidation. Dihydroxylation has also been observed in the metabolism of other adamantyl compounds. nih.gov
Oxidation of the ethylbutyl side chain: The carbons within the ethyl and butyl groups are also susceptible to hydroxylation.
N-dealkylation or amide hydrolysis: While likely a minor pathway, cleavage of the amide bond could also occur.
Table 2: Predicted Metabolites of this compound
| Metabolite | Predicted Metabolic Reaction | Potential Biological Significance |
|---|---|---|
| Hydroxy-adamantyl-N-1-adamantyl-2-ethylbutanamide | Hydroxylation on the adamantane ring | May alter solubility and receptor binding affinity. |
| Hydroxy-ethylbutyl-N-1-adamantyl-2-ethylbutanamide | Hydroxylation on the side chain | Could create new sites for further conjugation reactions. |
| 1-Adamantanamine | Amide hydrolysis | Formation of a known bioactive adamantane derivative. |
De Novo Design and Scaffold Hopping Approaches for Novel Analogues
De novo design and scaffold hopping are powerful computational strategies used to design novel molecules with desired biological activities. nih.govbiorxiv.org De novo design involves building new molecular structures from scratch, often guided by the structure of a biological target. Scaffold hopping, on the other hand, aims to replace the central core (scaffold) of a known active molecule with a structurally different one while retaining the key pharmacophoric features responsible for its activity. researchgate.netnih.gov
For this compound, the adamantane moiety serves as a rigid, lipophilic scaffold. nih.govresearchgate.net A scaffold hopping approach could be employed to replace the adamantane cage with other polycyclic or even non-cyclic groups that mimic its size and shape but offer different physicochemical properties, such as improved solubility or different metabolic profiles. ub.edu This can lead to the discovery of novel chemical entities that may have enhanced properties or can circumvent existing patents. researchgate.netub.edu
Computational approaches to scaffold hopping for an adamantane-based compound like this compound would involve:
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features in this compound that are responsible for its (hypothetical) biological activity.
Virtual Library Screening: Searching databases of chemical scaffolds for moieties that can present the identified pharmacophoric features in the correct spatial orientation.
Docking and Scoring: Virtually placing the newly designed analogues into the binding site of a target protein to predict their binding affinity and mode of interaction.
The goal of these approaches would be to generate novel analogues of this compound that retain or improve upon its desired characteristics while possessing a distinct chemical structure. nih.gov
Analytical and Bioanalytical Methodologies for N 1 Adamantyl 2 Ethylbutanamide Research Focused
Chromatographic Separation Techniques for Research Samples
Chromatography is the cornerstone for the purification and analysis of N-1-adamantyl-2-ethylbutanamide in research samples. The selection of the technique is dictated by the analyte's properties and the goals of the analysis, such as purity determination or enantiomeric separation.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and performing quantitative analysis of this compound in research-grade materials and formulations. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to the nonpolar adamantyl cage and the moderately polar amide group. jfda-online.com In a typical RP-HPLC setup, a C18 stationary phase is used to separate the target compound from impurities.
The separation mechanism relies on the hydrophobic interactions between the adamantyl moiety and the C18 alkyl chains of the stationary phase. A mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer allows for the elution of the compound, with detection commonly performed using a UV detector. jfda-online.com For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a reference standard, demonstrating a linear relationship. jfda-online.com Method validation for purity analysis involves assessing specificity, linearity, precision, and accuracy to ensure the method is reliable for quality control in a research setting. jfda-online.com
Table 1: Example RP-HPLC Parameters for Purity Analysis of Adamantane (B196018) Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (RP-18) | jfda-online.com |
| Mobile Phase | Methanol-acetonitrile-ammonium acetate (B1210297) buffer (e.g., pH 7.0, 10 mM) | jfda-online.com |
| Detection | UV at an optimal wavelength (e.g., 220 nm) | jfda-online.com |
| Flow Rate | Typically 0.5 - 1.5 mL/min | jfda-online.com |
| Purpose | Purity assay and separation from synthesis-related impurities. | jfda-online.com |
Gas Chromatography (GC) is another powerful separation technique, though its direct application to this compound may be limited by the compound's relatively low volatility and thermal stability. However, GC, often coupled with a mass spectrometer (GC-MS), is highly effective for analyzing volatile derivatives or for monitoring the presence of volatile precursors or impurities from its synthesis. mdpi.com
For instance, during synthesis, GC-MS can be used to monitor the reaction progress by tracking the consumption of reactants and the formation of the product. mdpi.com If direct analysis of this compound is required and it proves to be non-volatile, chemical derivatization can be employed. This process would convert the amide into a more volatile and thermally stable analogue, making it amenable to GC analysis. The structure of the resulting derivative can be confirmed using GC-MS, which provides both retention time data and a mass spectrum for structural elucidation. mdpi.com
The structure of this compound contains a stereocenter at the second carbon of the ethylbutanamide moiety, meaning it can exist as two enantiomers. As enantiomers can have different biological activities, assessing the enantiomeric purity of a research batch is critical. Chiral chromatography is the definitive technique for this purpose.
This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Common CSPs include those based on derivatized cyclodextrins or polysaccharides. sigmaaldrich.com The choice of CSP and mobile phase (which can be normal-phase, reversed-phase, or polar organic) is crucial for achieving baseline separation of the enantiomers. sigmaaldrich.com This technique allows for the determination of the enantiomeric excess (e.e.), a critical quality attribute for chiral compounds in research.
Mass Spectrometric Detection in Complex Biological Matrices (For in vitro/preclinical research samples, not human clinical samples)
Mass spectrometry (MS) is an indispensable tool for detecting and quantifying compounds in complex biological matrices due to its high sensitivity and specificity. nih.gov For in vitro and preclinical research involving this compound, MS-based methods are essential for understanding its behavior in biological systems.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of compounds in complex biological samples like cell lysates or enzyme assay mixtures. nih.gov This technique combines the separating power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov
For analysis, samples typically undergo a preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering matrix components. nih.govnih.gov The extract is then injected into the LC system. After chromatographic separation, the analyte enters the mass spectrometer. In the MS/MS process, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and fragmented to produce characteristic product ions. The instrument monitors one or more of these specific precursor-to-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM). This process provides excellent specificity, minimizing interference from the biological matrix and allowing for accurate quantitation even at very low concentrations. nih.gov
Table 2: General LC-MS/MS Approach for Quantitation in Biological Matrices
| Parameter | Description | Reference |
|---|---|---|
| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove proteins and phospholipids. | nih.govnih.gov |
| Chromatography | RP-HPLC with a C18 column using a gradient elution of water and an organic solvent (e.g., acetonitrile/methanol), often with a volatile additive like formic acid. | nih.gov |
| Ionization | Electrospray Ionization (ESI) in positive ion mode is typically effective for amide-containing compounds. | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) for specific precursor → product ion transitions. | nih.gov |
| Quantification | Based on the peak area ratio of the analyte to a stable isotope-labeled internal standard. | nih.gov |
Understanding the metabolic fate of a new compound is a key part of preclinical research. High-Resolution Mass Spectrometry (HRMS), often coupled with LC, is a powerful tool for identifying potential metabolites of this compound in in vitro systems, such as incubations with liver microsomes or hepatocytes. nih.govnih.gov
HRMS instruments, like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, measure the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental composition of the parent drug and its metabolites. nih.gov In a typical experiment, the compound is incubated with a metabolically active system (e.g., human liver microsomes). nih.gov Samples are analyzed over time, and the data is processed using software that can detect potential metabolites by searching for expected mass shifts corresponding to common metabolic reactions (e.g., oxidation, hydroxylation, glucuronidation). nih.govnih.gov For adamantane-containing compounds, hydroxylation on the rigid adamantane ring is a common metabolic pathway. nih.govnih.gov The high mass accuracy of HRMS allows for confident identification of these biotransformations, providing crucial insights into the metabolic stability and potential metabolic pathways of the compound before any in vivo studies are conducted. nih.govnih.gov
Table 3: Common Metabolic Transformations Identifiable by HRMS for Adamantane Derivatives
| Metabolic Reaction | Description | Reference |
|---|---|---|
| Monohydroxylation | Addition of one hydroxyl (-OH) group, often on the adamantane ring system. | nih.govnih.gov |
| Di/Trihydroxylation | Addition of multiple hydroxyl groups. | nih.govnih.gov |
| Ketone Formation | Oxidation of a secondary alcohol to a ketone. | nih.govnih.gov |
| Dealkylation | Removal of an alkyl group. | nih.govnih.gov |
| Glucuronidation | Phase II conjugation with glucuronic acid, often following an initial oxidation step. | nih.govnih.gov |
Spectrophotometric and Fluorometric Assays for Biological Activity Monitoring
Spectrophotometric and fluorometric assays are fundamental tools in drug discovery and development for quantitatively measuring the concentration of a substance or monitoring its interaction with biological targets. These methods are valued for their sensitivity, simplicity, and adaptability to high-throughput formats.
Spectrophotometric Assays:
A common approach for the spectrophotometric determination of amine-containing adamantane derivatives, such as amantadine (B194251) and memantine, involves their reaction with a chromogenic agent to produce a colored product that can be quantified using a UV-Vis spectrophotometer. For instance, a method has been developed based on the reaction of adamantane derivatives with bromophenol blue in an acetate buffer (pH 3.5), resulting in an orange-colored complex with a maximum absorption at 408 nm. This method has been validated for the determination of these compounds in pharmaceutical formulations, demonstrating good linearity, precision, and accuracy.
A similar principle could be applied to this compound, assuming the amide group can be hydrolyzed or the compound can otherwise be derivatized to react with a suitable chromogenic reagent. Optimization of reaction conditions, such as pH, reagent concentration, and extraction solvent, would be crucial for developing a robust assay.
Fluorometric Assays:
Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. An automated zone-fluidics-based fluorimetric sensor has been reported for the determination of adamantane derivatives like amantadine, memantine, and rimantadine. This method involves the derivatization of the analytes with o-phthalaldehyde (B127526) and N-acetylcysteine to form highly fluorescent isoindole derivatives, which are detected at an excitation wavelength of 340 nm and an emission wavelength of 455 nm. The automated nature of this assay allows for a high sample throughput of 16 samples per hour.
Given that this compound possesses a secondary amide, it could potentially be derivatized using similar reagents following hydrolysis to the corresponding amine. The high sensitivity of fluorescence-based methods makes them particularly suitable for monitoring the biological activity of compounds at low concentrations.
Table 1: Example Spectrophotometric and Fluorometric Assay Parameters for Adamantane Derivatives
| Parameter | Spectrophotometric Method | Fluorometric Method |
| Analytes | Amantadine, Memantine, Rimantadine | Amantadine, Memantine, Rimantadine |
| Reagents | Bromophenol blue, Acetate buffer | o-phthalaldehyde, N-acetylcysteine |
| Detection Wavelength | 408 nm (absorption) | 340 nm (excitation) / 455 nm (emission) |
| Linear Range | 10.0 - 220.0 µg·mL⁻¹ | Not specified |
| Key Advantage | Simple and cost-effective | High sensitivity and automation |
Development of High-Throughput Screening (HTS) Assays for Research Purposes
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds to identify "hits" with desired biological activity. The development of HTS assays for compounds like this compound would be essential for exploring its therapeutic potential.
Principles of HTS Assay Development:
An HTS campaign begins with the development of a robust and miniaturized assay that is compatible with automated liquid handling and detection systems. These assays can be either biochemical, measuring the effect of a compound on a purified target protein (e.g., an enzyme or receptor), or cell-based, assessing the compound's effect on whole cells.
For this compound, the choice of assay would depend on its hypothesized biological target. If it is predicted to be an enzyme inhibitor, an enzymatic assay measuring the rate of product formation could be developed. If it is expected to interact with a G-protein coupled receptor (GPCR), a cell-based assay measuring downstream signaling events (e.g., changes in intracellular calcium or cAMP levels) would be appropriate.
Compound Libraries for HTS:
HTS relies on the screening of large and diverse compound libraries. These libraries can be broadly categorized as:
Diversity Collections: These libraries contain a wide range of chemical structures with lead-like characteristics, designed to cover a broad chemical space.
FDA Approved and Known Bioactives: This collection includes compounds with known pharmacological activity and safety profiles, which can be repurposed for new therapeutic indications.
Natural Products: Libraries of purified natural products offer unique chemical scaffolds that are not always present in synthetic libraries.
Focused Libraries: These are smaller collections of compounds designed around a specific target class (e.g., kinases, GPCRs) or a particular chemical scaffold, such as adamantane.
The inclusion of adamantane-containing compounds in screening libraries is driven by the unique physicochemical properties of the adamantane moiety, which can enhance lipophilicity and metabolic stability.
HTS Workflow and Data Analysis:
A typical HTS workflow involves several stages:
Primary Screen: The entire compound library is screened at a single concentration to identify initial hits.
Hit Confirmation: The activity of the initial hits is confirmed by re-testing.
Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).
Secondary Assays: Hits are further evaluated in orthogonal or more physiologically relevant assays to eliminate false positives and characterize their mechanism of action.
The vast amount of data generated during an HTS campaign requires sophisticated data analysis software to identify statistically significant hits and flag potential artifacts.
Table 2: Types of Compound Libraries for High-Throughput Screening
| Library Type | Description | Example Application |
| Diversity Collections | Large libraries with diverse chemical structures to explore a wide chemical space. | Initial screening for novel biological activities. |
| FDA Approved and Known Bioactives | Compounds with established pharmacological and safety data. | Drug repurposing and identifying new targets for existing drugs. |
| Natural Products | Compounds derived from natural sources, offering unique chemical scaffolds. | Discovery of novel pharmacophores. |
| Focused Libraries | Collections of compounds designed around a specific target or chemical scaffold. | Screening for modulators of a particular enzyme family or compounds with a specific structural motif like adamantane. |
Patent Landscape and Intellectual Property Analysis of N 1 Adamantyl 2 Ethylbutanamide Academic Research Perspective
Analysis of Synthetic Process Patents involving Adamantane (B196018) Derivatives and Amides
The synthesis of adamantane derivatives, particularly N-substituted amides, is a well-documented field in patent literature. While a specific patent for the direct synthesis of N-1-adamantyl-2-ethylbutanamide is not prominently found, the methodologies described in various patents for analogous structures provide a clear pathway for its potential synthesis. These patents often focus on efficient, high-yield, and industrially scalable processes.
A common route for creating N-adamantylated amides involves the reaction of an adamantane precursor with a suitable nitrogen-containing reactant. One patented method details the production of N-adamantylated amides through the reaction of 1-adamantanol (B105290) with nitriles in the presence of a catalyst. google.com For instance, N-(Adamantan-1-yl)acetamide has been synthesized by reacting 1-adamantanol with acetonitrile (B52724) in the presence of trifluoroacetic acid, achieving an 85% yield. google.com Another approach uses ionic liquids as catalysts for the reaction between 1-adamantanol and nitriles, which can proceed under relatively mild conditions. google.com
A Russian patent describes a method for producing N-adamantylated amides by reacting adamantane with hydrocyanic acid or acetonitrile in a trifluoroacetic acid medium with lead tetraacetate as an oxidizing agent. google.com This method, however, utilizes a highly toxic reagent. google.com An alternative and more convenient catalyst, aluminum triflate, has been proposed, which is used in smaller quantities. google.com The synthesis of N-adamantylated amides can achieve yields between 48% and 88% using this method. google.com
Furthermore, a process for preparing 1-adamantane derivatives involves reacting a 1-acyloxyadamantane with a receptor compound in the presence of concentrated sulfuric acid. google.com This method is highlighted for its ability to produce highly pure 1-adamantane derivatives with excellent yields, minimizing byproduct formation and avoiding the release of hazardous gases. google.com
A novel method for producing N-(adamantan-1-yl)amides involves the catalytic reaction of adamantanol-1 with various nitriles in the presence of a CuBr catalyst at elevated temperatures. google.com This process is noted for its use of readily available and inexpensive starting materials and catalysts, simplified technology, and high selectivity. google.com
These patented methods are summarized in the table below:
| Patent/Reference | Synthetic Method | Precursors | Catalyst/Reagent | Key Features |
| RU2679607C1 | Reaction of adamantanol-1 with nitriles | Adamantanol-1, various nitriles (e.g., acetonitrile, propionitrile) | CuBr | Inexpensive reagents, simplified technology, high selectivity google.com |
| RU2549901C1 | Adamantylation of amides | 1-Adamantanol, acetamide | Aluminum triflate | More convenient catalyst, used in smaller quantities google.com |
| US5015758A | Adamantylation of receptor compounds | 1-Acyloxyadamantane, receptor compound | Concentrated sulfuric acid | High purity and yield, minimal byproducts google.com |
| Plahotnik V. M., et al. | Reaction of adamantanol-1 with acetonitrile | Adamantanol-1, acetonitrile | Trifluoroacetic acid | High yield (85%) for N-(Adamantan-1-yl)acetamide google.com |
| Kalkhambkar R.G. | Reaction of adamantanol-1 with nitriles | Adamantanol-1, various nitriles | Ionic liquids | Milder reaction conditions google.com |
Review of Compound Composition Patents (Focus on chemical structure and design space, not clinical claims)
Compound composition patents, also known as composition of matter patents, protect new chemical entities. wikipedia.orgblueironip.com In the United States patent system, a "composition of matter" is defined as "all compositions of two or more substances and all composite articles, whether they be the results of chemical union, or of mechanical mixture, or whether they be gases, fluids, powders or solids." wikipedia.orgblueironip.com A newly synthesized chemical compound can be patented as a composition of matter. wikipedia.org
While a patent specifically claiming this compound was not identified in the search, numerous patents claim broad classes of adamantane derivatives that could encompass this specific structure. These patents often define a generic Markush structure, which includes a core adamantane scaffold with various substituents at different positions.
For instance, patents for adamantane derivatives often describe a general formula where an adamantane core is substituted with various functional groups. patsnap.com One such patent describes adamantane derivatives with the general formula (1), where X can be a hydrogen atom, alkyl, or other groups, and Y1 and Y2 can be a hydrogen atom or another specified group. patsnap.com These derivatives are noted for their utility as raw materials for optical materials and intermediates for medicines and agricultural chemicals. patsnap.com
Another patent discloses adamantane derivatives for use in functional resins, such as photosensitive resins for photolithography. google.com The claimed compounds are alkoxy group-substituted adamantyl (meth)acrylates and alkylsulfonyloxy-substituted adamantyl (meth)acrylates. google.com
The design space in these patents is typically broad, aiming to cover a large number of structurally related compounds to prevent competitors from easily designing around the patent. For academic researchers, this means that even if this compound is not explicitly named, it might fall within the scope of a broader patent claim. The patentability of a specific enantiomer of a compound that was previously part of a patented racemic mixture is a complex legal issue. tulane.edu Generally, an individual enantiomer that was a component of a patented racemate is not patentable as a compound because it was inherently disclosed. tulane.edu
Identification of Research Trends Evidenced in Patent Filings (e.g., target classes, synthetic methodologies)
An analysis of patent filings reveals several research trends related to adamantane derivatives. The unique physicochemical properties of the adamantane cage, such as its high lipophilicity and rigid three-dimensional structure, have made it a popular scaffold in medicinal chemistry and materials science. mdpi.comresearchgate.net
Target Classes: Adamantane derivatives have been explored for a wide range of therapeutic targets. nih.gov Initially recognized for its antiviral properties (e.g., amantadine), the adamantane moiety is now incorporated into drugs for various diseases, including neurodegenerative disorders, type 2 diabetes, and cancer. nih.govnih.gov The adamantane scaffold is often used to enhance the lipophilicity of a drug, which can improve its pharmacokinetic properties and ability to cross the blood-brain barrier. researchgate.netnih.gov Patent literature reflects this trend, with numerous filings for adamantane-containing compounds targeting enzymes, ion channels, and receptors. nih.gov For example, adamantane derivatives have been developed as inhibitors of dipeptidyl peptidase IV (for diabetes) and as antagonists of the NMDA receptor (for Alzheimer's disease). nih.gov
Synthetic Methodologies: In terms of synthetic methodologies, there is a clear trend towards developing more efficient, selective, and environmentally friendly processes for the synthesis of adamantane derivatives. Early methods often relied on harsh reagents and conditions. google.com More recent patent filings highlight the use of novel catalysts, such as metal triflates and ionic liquids, which allow for milder reaction conditions and improved yields. google.comgoogle.com There is also a focus on processes that are scalable for industrial production. google.com The development of methods for the selective functionalization of the adamantane cage at different positions is another active area of research reflected in the patent landscape. mdpi.com
Freedom to Operate Considerations for Academic Research and Development Initiatives
Freedom to operate (FTO) analysis is the process of determining whether a planned activity, such as research and development, infringes on the intellectual property rights of others. wipo.intreseaulieu.be For academic researchers, understanding the FTO landscape is crucial, especially when their work has potential for future commercialization. reseaulieu.be
An FTO analysis begins with a thorough search of patent literature to identify any issued or pending patents that might cover the product or process . wipo.int It is important to remember that having a patent on your own invention does not automatically give you the freedom to commercialize it, as it may still infringe on other existing patents. youtube.com
For a compound like this compound, an FTO analysis would involve searching for patents that claim:
The compound itself. sagaciousresearch.com
A broader class of compounds that includes it. sagaciousresearch.com
The specific synthetic method used to produce it. youtube.comsagaciousresearch.com
Its use in a particular application. sagaciousresearch.com
If a blocking patent is identified, there are several options to consider:
Licensing: Obtaining a license from the patent holder to use the technology. wipo.int
Inventing around: Modifying the compound or the synthetic process to avoid infringing on the patent claims. wipo.int
Challenging the patent: Attempting to invalidate the patent if there is a belief that it was wrongly granted.
Waiting for the patent to expire: Patents have a limited term, typically 20 years from the filing date. youtube.com
It is important to note that purely academic, non-commercial research may be exempt from patent infringement under certain jurisdictions' "research exemption" or "experimental use" provisions. However, the scope of these exemptions can be narrow and vary by country. Once the research moves towards commercialization, such as through a spin-off company or licensing to an industrial partner, FTO becomes a critical consideration. reseaulieu.be A comprehensive FTO analysis is a complex legal task and should ideally be conducted by a patent attorney. scienceopen.com
Future Directions and Emerging Research Avenues for N 1 Adamantyl 2 Ethylbutanamide
Development of Advanced Chemical Probes for Biological Systems
The development of chemical probes derived from N-1-adamantyl-2-ethylbutanamide holds immense potential for elucidating its biological targets and mechanisms of action. The inherent properties of the adamantane (B196018) moiety can be leveraged to design novel tools for chemical biology.
Future research should focus on the synthesis of fluorescently labeled analogues of this compound. By attaching a fluorophore to the ethylbutanamide side chain, it would be possible to visualize the compound's subcellular localization and interaction with biological structures in real-time using advanced microscopy techniques. researchgate.net The choice of fluorophore could be tailored for specific applications, ranging from common dyes for in vitro assays to near-infrared (NIR) probes for in vivo imaging, which offers deeper tissue penetration and reduced background fluorescence. nih.gov
Furthermore, the creation of radiolabeled versions of this compound, for instance by incorporating isotopes like carbon-14 (B1195169) or tritium, would enable quantitative analysis of its biodistribution, metabolism, and target engagement through techniques like positron emission tomography (PET) or autoradiography. These probes would be invaluable in preclinical studies to understand the pharmacokinetic and pharmacodynamic profile of this class of compounds.
Another promising avenue is the design of photoaffinity probes. By introducing a photoreactive group, such as a diazirine or an azide (B81097), into the structure of this compound, researchers could permanently crosslink the molecule to its biological targets upon photoactivation. Subsequent proteomic analysis would then allow for the identification of these interacting proteins, providing direct insights into the compound's mechanism of action.
Integration with Omics Technologies for Systems Biology Insights
The advent of "omics" technologies provides a powerful toolkit to unravel the complex biological effects of small molecules like this compound from a systems-level perspective. nih.gov Integrating this compound into various omics workflows will be crucial for a comprehensive understanding of its biological impact.
Metabolomics studies can reveal how this compound alters the metabolic landscape of cells or organisms. frontiersin.org By analyzing changes in the levels of endogenous metabolites, researchers can identify metabolic pathways that are modulated by the compound. For instance, studies on other adamantane derivatives have shown that the adamantyl group is a major site for metabolic oxidation. frontiersin.org Understanding the metabolic fate of this compound is essential for predicting its efficacy and potential off-target effects.
Proteomics can be employed to identify global changes in protein expression in response to treatment with this compound. This can provide clues about the cellular processes and signaling pathways affected by the compound. For example, hydrophobic tagging strategies using adamantane have been developed for targeted protein degradation, a cutting-edge therapeutic modality. acs.orgacs.org Future research could explore if this compound or its derivatives can be adapted for similar applications.
Lipidomics , the large-scale study of lipids, is another relevant omics field, given the high lipophilicity of the adamantane moiety. pensoft.net This property suggests potential interactions with cell membranes and lipid-mediated signaling pathways. mdpi.com Lipidomic profiling could uncover specific changes in the lipid composition of membranes or the levels of bioactive lipids upon exposure to this compound.
By integrating data from these different omics platforms, a more holistic and systems-level understanding of the biological activities of this compound can be achieved, paving the way for more rational drug design and development.
| Omics Technology | Potential Application for this compound Research | Key Research Questions |
| Metabolomics | Elucidating metabolic pathways affected by the compound. | What are the primary metabolites of this compound? Which metabolic pathways are significantly altered upon treatment? |
| Proteomics | Identifying protein targets and downstream signaling pathways. | Which proteins does this compound directly bind to? How does the cellular proteome change in response to the compound? |
| Lipidomics | Investigating interactions with cellular membranes and lipid signaling. | Does this compound alter membrane lipid composition? Does it affect the levels of bioactive lipids? |
Exploration of Non-Biological Applications
While the primary focus on this compound has been its potential biological activity, its unique chemical structure suggests that it could also find applications in non-biological fields such as materials science and catalysis.
In materials science , the rigid and bulky adamantane cage can be incorporated into polymers to enhance their thermal stability, mechanical properties, and solubility in organic solvents. acs.org Adamantane-based polymers have been explored for applications such as coatings for touchscreens. wikipedia.org The amide functionality in this compound provides a handle for polymerization or for grafting onto other polymer backbones. nih.gov Future research could investigate the synthesis of novel polymers from this compound or its derivatives and characterize their material properties.
In the field of catalysis , adamantane derivatives have been used as ligands for metal catalysts, influencing their activity and selectivity. researchgate.netmdpi.com The steric bulk of the adamantane group can create a specific microenvironment around the catalytic center, leading to improved performance. The amide nitrogen in this compound could potentially coordinate with metal ions, making it a candidate for a novel ligand in catalysis. Exploring the coordination chemistry of this compound with various transition metals could lead to the discovery of new catalysts for a range of organic transformations.
Furthermore, the self-assembly properties of adamantane derivatives could be exploited to create novel supramolecular structures with interesting optical or electronic properties. mdpi.comrsc.org The combination of the hydrophobic adamantane and the hydrogen-bonding amide group in this compound could drive the formation of well-ordered assemblies in different solvents.
Addressing Research Gaps and Challenges in Amide-Based Adamantane Chemistry and Biology
Despite the promise of adamantane amides, several research gaps and challenges need to be addressed to fully realize their potential.
A significant challenge in the synthesis of functionalized adamantane amides is often the steric hindrance imposed by the bulky adamantane group. nih.govstrath.ac.uk This can lead to low reaction yields and may require harsh reaction conditions, limiting the accessible chemical space for derivatization. strath.ac.uk Developing more efficient and milder synthetic methodologies for the preparation and modification of this compound and related compounds is a critical research need. This includes the development of novel catalytic systems for C-H functionalization of the adamantane core, which would allow for more direct and versatile synthetic routes. nih.gov
In the realm of biology , the high lipophilicity of adamantane derivatives presents a double-edged sword. While it can enhance membrane permeability and target engagement, it can also lead to poor aqueous solubility, non-specific binding, and challenges in formulation and delivery. researchgate.netnih.gov Overcoming these challenges will require innovative formulation strategies, such as the use of nanocarriers or the development of more water-soluble prodrugs. mdpi.com
A major research gap is the limited understanding of the structure-activity relationships (SAR) for this class of compounds. Systematic studies are needed to understand how modifications to the adamantane cage, the amide linker, and the ethylbutanamide side chain affect the biological activity and selectivity of this compound. This will require the synthesis and biological evaluation of a diverse library of analogues.
Finally, the precise mechanism of action for the reported biological activities of this compound remains largely unknown. nih.gov Future research must focus on identifying the specific molecular targets and pathways through which this compound exerts its effects, using the advanced chemical probes and omics technologies described in the preceding sections.
| Research Area | Key Challenges | Future Research Directions |
| Synthesis | Steric hindrance, harsh reaction conditions, limited functionalization. | Development of efficient and mild synthetic methods, C-H functionalization of the adamantane core. |
| Biology | Poor aqueous solubility, non-specific binding, formulation issues. | Innovative drug delivery systems, prodrug strategies, systematic SAR studies. |
| Mechanism of Action | Unidentified molecular targets and pathways. | Target identification using chemical probes, systems biology approaches (omics). |
Q & A
Q. What are the recommended synthetic pathways for N-1-adamantyl-2-ethylbutanamide, and how can purity be optimized?
Answer:
- Synthesis Strategy:
- Start with adamantane derivatives (e.g., 1-adamantanecarboxylic acid) as the core scaffold. Use amide coupling reagents (e.g., EDC/HOBt) to attach the 2-ethylbutanamide moiety.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure intermediate formation .
- Purity Optimization:
- Purify crude products via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Validate purity using 1H/13C NMR and high-resolution mass spectrometry (HRMS) .
- Key Challenges:
- Adamantane’s steric bulk may reduce coupling efficiency; optimize reaction time and temperature .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Answer:
- Structural Confirmation:
- Use X-ray crystallography (if crystalline) or NMR spectroscopy (1H, 13C, DEPT) to confirm the adamantyl and ethylbutanamide groups .
- Physicochemical Profiling:
- Determine solubility in common solvents (DMSO, ethanol) via saturation shake-flask method.
- Measure logP values using reversed-phase HPLC to assess lipophilicity .
- Thermal Stability:
- Perform thermogravimetric analysis (TGA) to evaluate decomposition temperatures .
Advanced Research Questions
Q. What experimental frameworks are suitable for investigating the biological activity of this compound?
Answer:
- In Vitro Assays:
- Anti-parasitic Activity: Test against Eimeria papillata using oocyst sporulation inhibition assays, as reported in phytochemical studies .
- Enzyme Inhibition: Screen against cytochrome P450 isoforms or proteases due to adamantane’s known metabolic stability .
- Mechanistic Studies:
- Use molecular docking to predict binding affinity with target proteins (e.g., parasitic enzymes) .
- Controls:
- Include positive controls (e.g., sulfadiazine for anti-coccidia assays) and vehicle-only controls .
Q. How can structural modifications of this compound enhance its pharmacological profile?
Answer:
- Rational Design:
- Introduce electron-withdrawing groups (e.g., fluorine) to the adamantyl ring to modulate metabolic stability .
- Replace the ethylbutanamide chain with heterocycles (e.g., triazoles) to improve solubility .
- Synthetic Validation:
- Use microwave-assisted synthesis to accelerate reaction rates for derivatives .
- SAR Analysis:
- Corrogate bioactivity data (IC50, EC50) with substituent electronic/pharmacophore properties .
Q. How should researchers address contradictory data in biological activity studies?
Answer:
- Data Reconciliation:
- Compare assay conditions (e.g., solvent choice, pH) across studies; DMSO concentration >1% may artifactually inhibit enzyme activity .
- Validate results using orthogonal methods (e.g., SPR for binding affinity if fluorescence assays show variability) .
- Statistical Rigor:
- Apply Bland-Altman analysis to quantify inter-assay variability .
- Reproducibility:
- Share raw datasets and spectra via open-access platforms to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
